N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine
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Overview
Description
N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is a chemical compound with the molecular formula C14H17N3. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine typically involves the reaction of 2,6-dimethylpyridine-2,5-diamine with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound derivatives .
Scientific Research Applications
N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N2-Benzyl-N2,6-dimethylpyridine-2,4-diamine
- N2-Benzyl-N2,6-dimethylpyridine-2,3-diamine
- N2-Benzyl-N2,6-dimethylpyridine-2,6-diamine
Uniqueness
N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Biological Activity
N2-Benzyl-N2,6-dimethylpyridine-2,5-diamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
This compound can be synthesized through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The compound is characterized by a pyridine ring substituted with benzyl and dimethyl groups at specific positions.
Table 1: Chemical Reactions of this compound
Reaction Type | Reagents Used | Major Products Formed |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Oxidized derivatives |
Reduction | Lithium aluminum hydride | Reduced forms (secondary amines) |
Substitution | Benzyl halides, sodium hydroxide | Substituted pyridine derivatives |
This compound interacts with various molecular targets in biological systems. Its mechanism of action involves binding to specific enzymes and receptors, which can result in the modulation of biochemical pathways. This compound has been noted for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study evaluated the inhibitory activity of various pyridinium-based compounds on AChE. This compound derivatives exhibited significant AChE inhibition with IC50 values in the nanomolar range. For instance, a related compound showed an IC50 value of 7.5 nM against AChE, surpassing that of established drugs like donepezil (IC50 = 14 nM) .
- Antioxidant Activity : The compound also demonstrated moderate antioxidant properties as assessed by the ABTS assay. This suggests that it may help mitigate oxidative stress in biological systems .
- Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in drug development for various conditions due to its ability to influence enzyme activity and oxidative processes .
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- AChE Inhibition : Significant potential for treating Alzheimer's disease.
- Antioxidant Properties : Moderate activity that may contribute to neuroprotection.
- Enzyme Modulation : Interaction with various enzymes influencing biochemical pathways.
Properties
IUPAC Name |
2-N-benzyl-2-N,6-dimethylpyridine-2,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-13(15)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJLAWWVBPRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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